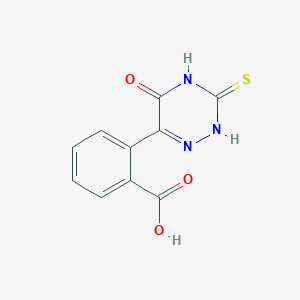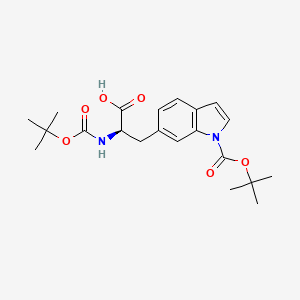
(R)-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound that features tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes an indole ring, which is a significant scaffold in medicinal chemistry due to its presence in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl chloroformate (Boc-Cl) as the Boc source, along with a base such as triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of such compounds may involve large-scale flow chemistry techniques. These methods provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors allows for the precise introduction of reagents and efficient heat management, which are crucial for the successful synthesis of complex molecules .
化学反応の分析
Types of Reactions
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to remove the Boc protecting groups, revealing the free amine functionalities.
Substitution: The Boc groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) are often used to remove Boc groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to various oxidized derivatives, while reduction typically yields the free amine forms of the compound.
科学的研究の応用
Chemistry
In chemistry, ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine groups make it a valuable building block for constructing peptides and other nitrogen-containing compounds .
Biology
In biological research, the compound can be used to study the role of indole derivatives in biological systems. The indole ring is a key structural motif in many natural products and pharmaceuticals, making this compound useful for probing biological pathways and mechanisms .
Medicine
In medicinal chemistry, ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid serves as a precursor for the development of new drugs. Its structure can be modified to create analogs with potential therapeutic properties .
Industry
Industrially, the compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable component in various chemical manufacturing processes .
作用機序
The mechanism of action of ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its ability to act as a protected intermediate. The Boc groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amines can interact with molecular targets, such as enzymes or receptors, to exert their effects .
類似化合物との比較
Similar Compounds
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Features Boc-protected amines and an indole ring.
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-amino-propanoic acid: Similar structure but with only one Boc group.
®-3-(1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Lacks one Boc group compared to the target compound.
Uniqueness
The uniqueness of ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid lies in its dual Boc protection, which provides enhanced stability and selectivity during chemical reactions. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection are crucial .
特性
分子式 |
C21H28N2O6 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-6-yl]propanoic acid |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-7-8-14-9-10-23(16(14)12-13)19(27)29-21(4,5)6/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m1/s1 |
InChIキー |
BNTRZXJDCVNEFQ-OAHLLOKOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)C=CN2C(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)C=CN2C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)
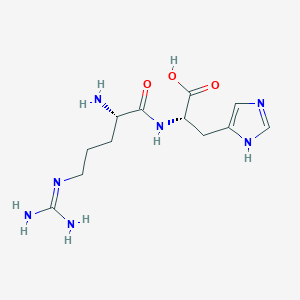
![tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12939956.png)

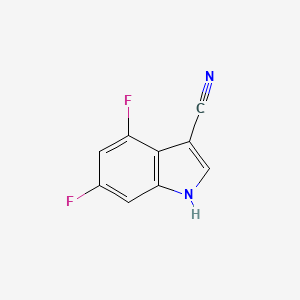

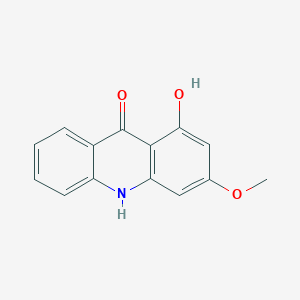



![Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12940011.png)
![Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-](/img/structure/B12940012.png)
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)
